

O-Desmethyltramadol Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

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Compound of Interest

Compound Name: *O*-Desmethyltramadol hydrochloride

Cat. No.: B1140644

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the receptor binding affinity profile of O-Desmethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol. O-DSMT is a critical contributor to the therapeutic effects of tramadol, exhibiting a significantly higher affinity for the μ -opioid receptor. This document summarizes quantitative binding and functional data, details the experimental protocols utilized for their determination, and presents key concepts through graphical visualizations to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Tramadol is a centrally acting analgesic that exerts its effects through a dual mechanism of action: weak agonism at the μ -opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.^{[1][2]} The analgesic efficacy of tramadol is largely dependent on its hepatic metabolism by the cytochrome P450 enzyme CYP2D6 to its primary active metabolite, O-Desmethyltramadol (O-DSMT or M1).^{[1][3][4]} O-DSMT displays a markedly increased affinity and potency at the μ -opioid receptor compared to its parent compound, tramadol.^{[1][3][5]} Understanding the detailed receptor binding profile of O-DSMT is crucial for elucidating the pharmacological actions of tramadol and for the development of novel analgesics. This guide provides a consolidated overview of the in vitro receptor binding affinities and functional activities of O-DSMT enantiomers.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key *in vitro* pharmacological parameters for the enantiomers of O-Desmethyltramadol and, for comparison, racemic tramadol.

Table 1: μ -Opioid Receptor (MOR) Binding Affinity

Compound	Receptor	Assay Type	Radioactive Ligand	K_i (nM)	Reference(s)
(+)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ Naloxone	3.4	[1][2][6][7]
(+)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ DAMGO	3.359	[8]
(-/-)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ DAMGO	18.59	[2][8]
(-)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ Naloxone	240	[2][6]
(-)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ DAMGO	674.3	[8]
(+/-)-Tramadol	Human μ -opioid	Competition Binding	$[^3\text{H}]$ Naloxone	2400	[1][2]
(+/-)-Tramadol	Human μ -opioid	Competition Binding	$[^3\text{H}]$ DAMGO	12486	[2][8][9]

Note: Lower K_i values indicate higher binding affinity.

Table 2: Delta (δ) and Kappa (κ) Opioid Receptor Binding Affinity

Compound	Receptor	K_i (nM)	Reference(s)
O-Desmethyltramadol	Delta Opioid Receptor (DOR)	>10,000	[10]
O-Desmethyltramadol	Kappa Opioid Receptor (KOR)	>10,000	[10]
Tramadol	Delta Opioid Receptor (DOR)	>10,000	[11]
Tramadol	Kappa Opioid Receptor (KOR)	42,700	[11]

Table 3: μ -Opioid Receptor Functional Activity ([35 S]GTP γ S Assay)

Compound	EC ₅₀ (nM)	E _{max} (% of DAMGO)	Reference(s)
(+)-O-Desmethyltramadol (M1)	860	52	[1][7]
(-)-O-Desmethyltramadol (M1)	>10,000	Not specified	[1]
(+/-)-Tramadol	>10,000	No stimulatory effect	[1]

Table 4: Monoamine Transporter Inhibition

Compound	Transporter	Assay Type	IC ₅₀ (μM)	Reference(s)
(+)-Tramadol	Human Serotonin (SERT)	[³ H]5-HT uptake	1.0	[1]
(-)-Tramadol	Human Serotonin (SERT)	[³ H]5-HT uptake	0.8	[1]
O-Desmethyltramadol (enantiomers not specified)	Serotonin (SERT)	Inactive	Inactive	[12]
(-)-O-Desmethyltramadol	Norepinephrine (NET)	Active	Not specified	[13][14]
Tramadol	Norepinephrine (NET)	[³ H]-NE uptake	K _i = 13.7	[15]

Experimental Protocols

The data presented in this guide were primarily generated using competitive radioligand binding assays and functional assays such as the [³⁵S]GTP_γS binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[2][16]

Methodology:

- Membrane Preparation:
 - Cells stably expressing the human receptor of interest (e.g., CHO or HEK293 cells expressing the μ-opioid receptor) are cultured to near confluence.[2][17]

- The cells are harvested, washed with ice-cold PBS, and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.[2]
- The cell lysate is homogenized and subjected to centrifugation to pellet the cell membranes.[2][18]
- The membrane pellet is washed and resuspended in an appropriate assay buffer.[18] The protein concentration of the membrane preparation is determined using a standard protein assay.[18]

- Competition Binding Assay:
 - A fixed concentration of a high-affinity radioligand (e.g., [³H]Naloxone or [³H]DAMGO for the μ -opioid receptor) is incubated with the prepared cell membranes.[1][8]
 - Varying concentrations of the unlabeled test compound (e.g., O-Desmethyltramadol) are added to compete for binding with the radioligand.[1]
 - The reaction mixture is incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1][18]
- Separation and Quantification:
 - The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1]
 - The filters are washed with ice-cold assay buffer to remove any unbound radioligand.[1]
 - The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.[1]
- Data Analysis:
 - The data are analyzed using non-linear regression to generate a dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[2]

- The IC_{50} value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_e))$ Where $[L]$ is the concentration of the radioligand and K_e is the dissociation constant of the radioligand for the receptor.[2]

[³⁵S]GTPyS Functional Assay

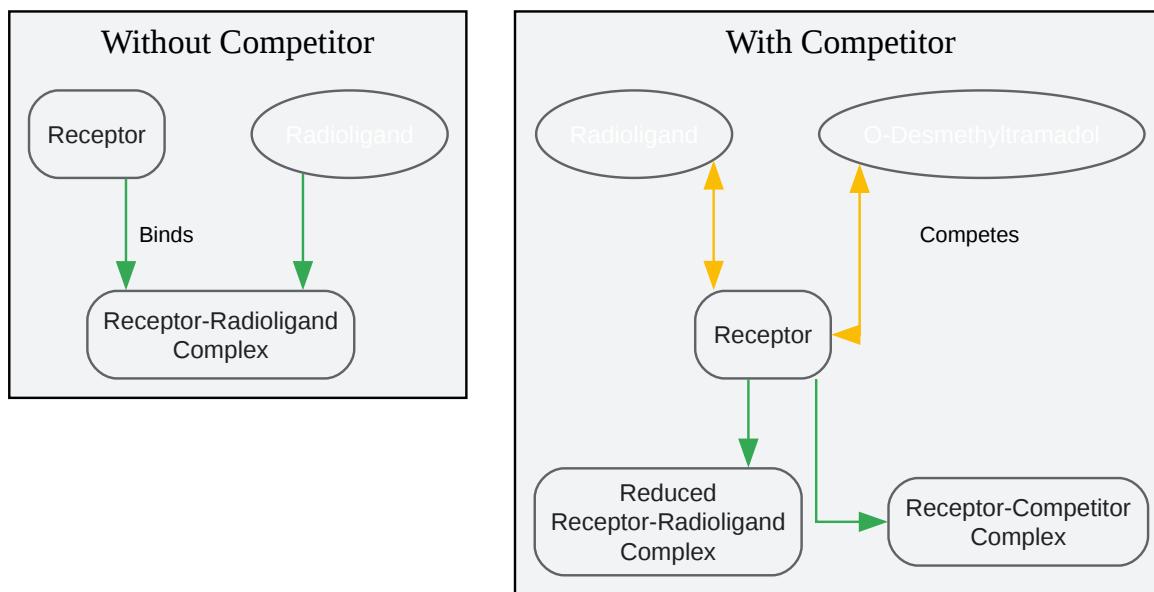
Objective: To assess the functional activity (potency and efficacy) of a compound as a G-protein coupled receptor (GPCR) agonist.[1]

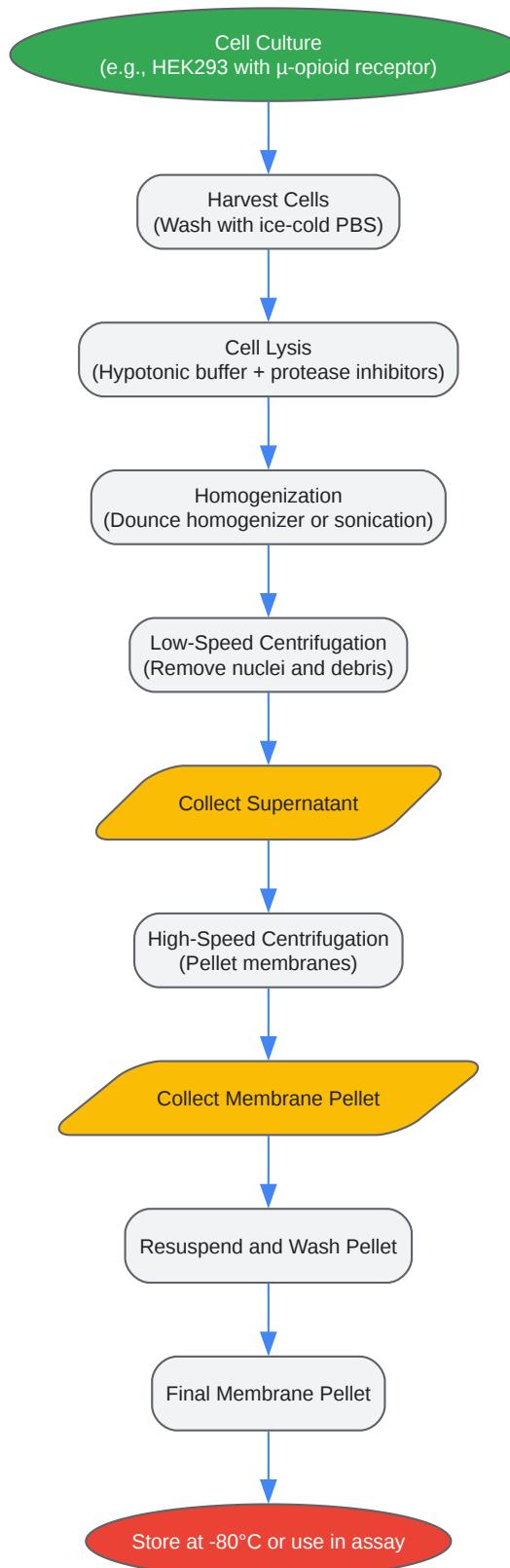
Methodology:

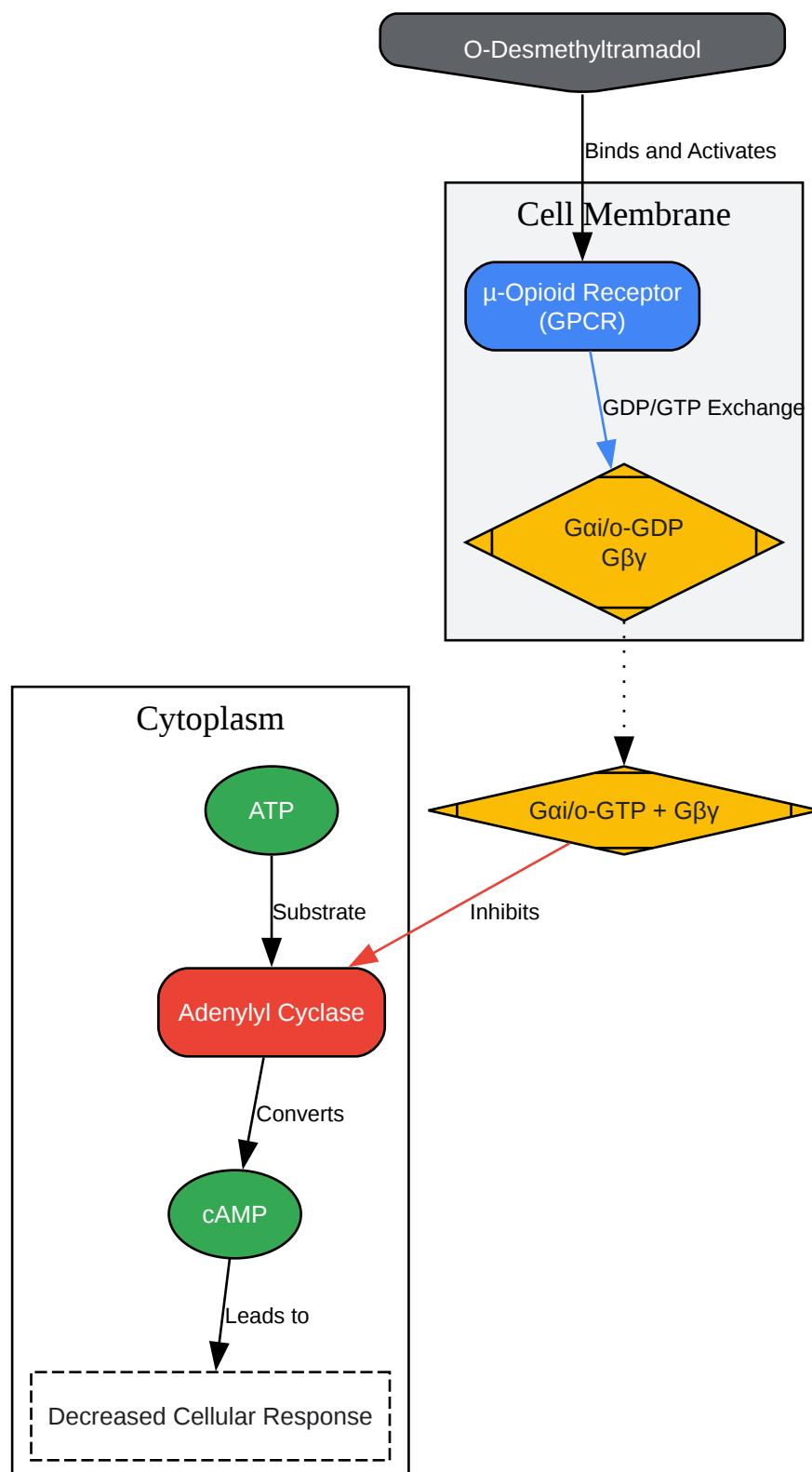
- Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.[1]
- Assay Procedure:
 - Cell membranes are incubated with varying concentrations of the test compound in an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP.[1]
 - A fixed concentration of [³⁵S]GTPyS, a non-hydrolyzable GTP analog, is added to the mixture.[1]
 - The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[1]
- Termination and Quantification:
 - The assay is terminated by rapid filtration through glass fiber filters.[1]
 - The amount of [³⁵S]GTPyS bound to the G-proteins in the membranes is quantified by liquid scintillation counting.[1]
- Data Analysis:
 - The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and E_{max} (maximum effect) values for the test compound. [1]

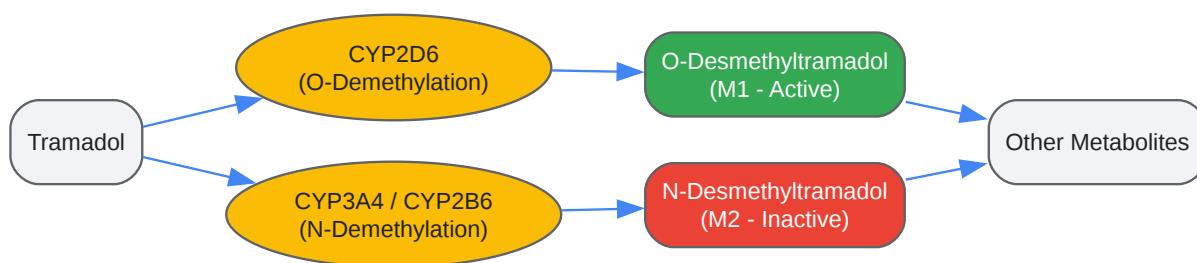
Visualizations

Diagram 1: Principle of Competitive Radioligand Binding Assay







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